molecular formula C15H15N3OS2 B10931878 3-ethyl-6-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-6-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10931878
M. Wt: 317.4 g/mol
InChI Key: SJAFMPPYAMFBRF-UHFFFAOYSA-N
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Description

3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a pyridine ring and substituted with ethyl, methyl, and sulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require heating at 250°C in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are crucial for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

3-ethyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H15N3OS2/c1-3-18-14(19)12-8-10(2)21-13(12)17-15(18)20-9-11-6-4-5-7-16-11/h4-8H,3,9H2,1-2H3

InChI Key

SJAFMPPYAMFBRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=CC=N3)SC(=C2)C

Origin of Product

United States

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